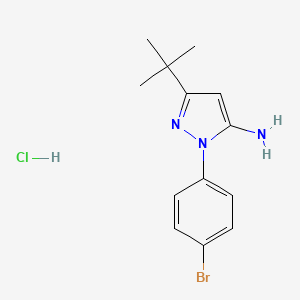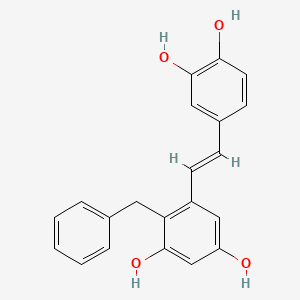
Gnetumelin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnetumelin A is a stilbene derivative isolated from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. It is one of three new stilbene derivatives identified from this plant, along with Gnetumelin B and Gnetumelin C . Stilbenes are a group of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes for Gnetumelin A involve several steps, starting from commercially available precursors. The synthesis typically includes the formation of the stilbene backbone through a series of coupling reactions, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under inert atmosphere and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography. The use of continuous flow reactors could also be considered to enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Gnetumelin A undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrostilbene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the stilbene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Gnetumelin A has several scientific research applications, including:
Chemistry: Used as a model compound to study stilbene chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of Gnetumelin A involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
Gnetumelin A is compared with other stilbene derivatives, such as resveratrol and pterostilbene While all these compounds share a similar stilbene backbone, this compound is unique due to its specific substituents and structural features
List of Similar Compounds
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with enhanced bioavailability and potency.
Gnetumelin B and C: Other stilbene derivatives isolated from Gnetum montanum with distinct structural features and biological activities.
Propiedades
Fórmula molecular |
C21H18O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-benzyl-5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H18O4/c22-17-12-16(8-6-15-7-9-19(23)21(25)11-15)18(20(24)13-17)10-14-4-2-1-3-5-14/h1-9,11-13,22-25H,10H2/b8-6+ |
Clave InChI |
UGUXUAIOUHJDFR-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)/C=C/C3=CC(=C(C=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)C=CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


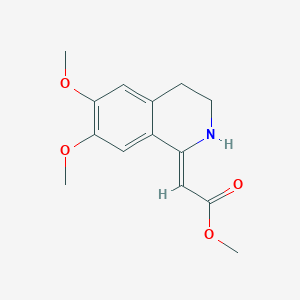
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)

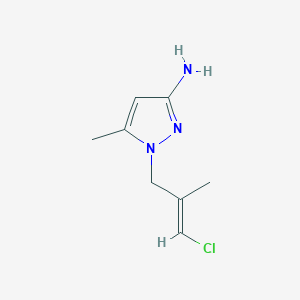
![3-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B15243820.png)
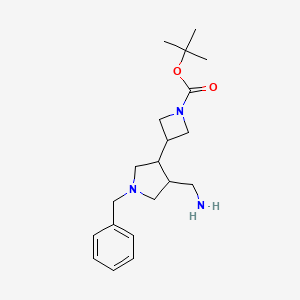
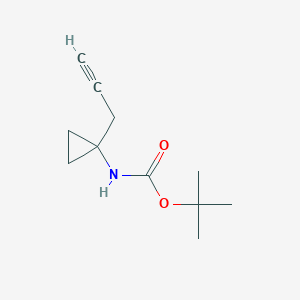

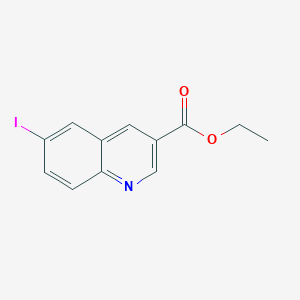
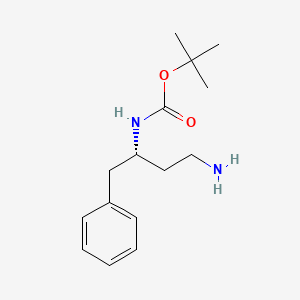
![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
